molecular formula C6H9N3O2 B116690 ethyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 105434-90-0

ethyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No.: B116690
CAS No.: 105434-90-0
M. Wt: 155.15 g/mol
InChI Key: CPQKGGOPHDHAMN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Mechanism of Action

Target of Action

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a synthetic compound that has been used in the preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b , a receptor that plays a significant role in lipid metabolism and inflammation .

Mode of Action

It is known that the compound interacts with its target, gpr109b, to produce a biological response . The specific nature of this interaction and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role as a precursor in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids, as agonists of GPR109b, can influence lipid metabolism and inflammatory responses . The downstream effects of these pathways could have significant implications for diseases such as atherosclerosis and other inflammatory conditions.

Pharmacokinetics

Its boiling point is predicted to be 3919±220 °C , and it has a density of 1.318 . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be linked to its role in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . As these acids are potent agonists of GPR109b , they could potentially influence cellular processes related to lipid metabolism and inflammation.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1H-pyrazole-3-carboxylate can be synthesized starting from 5-nitro-1H-pyrazole-3-carboxylate. The nitro group is reduced using reagents such as tin(II) chloride or palladium on carbon to yield the amino derivative . Another method involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 5-amino-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-aminopyrazole-4-carboxylate: Similar structure but different substitution pattern.

    5-Amino-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group.

    3,5-Diaminopyrazole: Contains two amino groups instead of one.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 3-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKGGOPHDHAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401913
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105434-90-0
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using ethyl 5-amino-1H-pyrazole-3-carboxylate in the synthesis of 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid?

A1: The research paper [] highlights that this compound serves as a crucial starting material for a novel synthesis route to 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid. This specific route is presented as advantageous due to its simplicity, cost-effectiveness, readily available materials, and scalability for large-scale production. The use of this compound allows for a more streamlined synthesis compared to previous methods, which reportedly suffered from drawbacks such as expensive or hard-to-obtain starting materials, low yields, and complex procedures.

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